
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine is an organic compound with the molecular formula C10H7NO3 It is known for its unique structure, which includes a cyano group, a hydroxyphenyl group, and a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives, which have various applications in different fields .
Aplicaciones Científicas De Investigación
2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and dyes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine involves its interaction with specific molecular targets and pathways. For example, its hydroxy group can form hydrogen bonds with enzymes, affecting their activity. The cyano group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxyphenyl)prop-2-enoic acid:
2-Cyano-3-(4-diphenylamino)phenyl)prop-2-enoic acid: This compound has a similar cyano and prop-2-enoic acid moiety but includes a diphenylamino group instead of a hydroxyphenyl group.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research .
Propiedades
Número CAS |
355011-58-4 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid;pyridine |
InChI |
InChI=1S/C10H7NO3.C5H5N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-2-4-6-5-3-1/h1-5,12H,(H,13,14);1-5H |
Clave InChI |
YWLFTWVVZWJGMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC=C1.C1=CC(=CC=C1C=C(C#N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


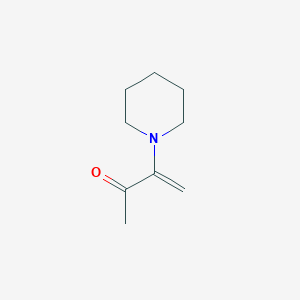
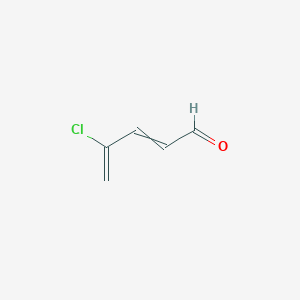
![N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea](/img/structure/B14256190.png)
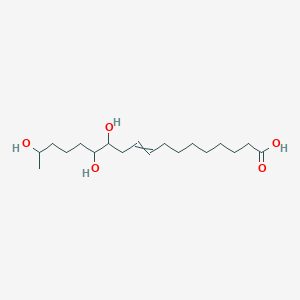

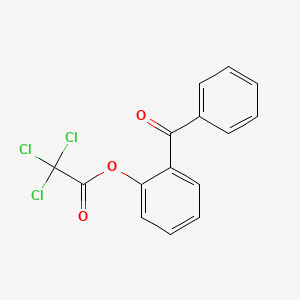
![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
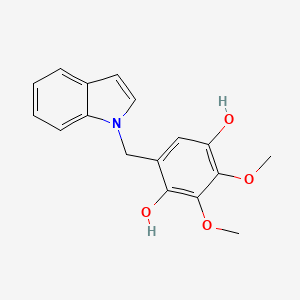
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
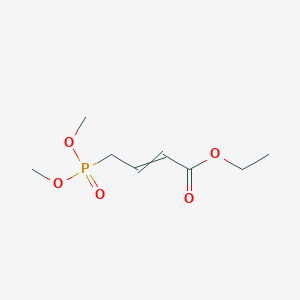
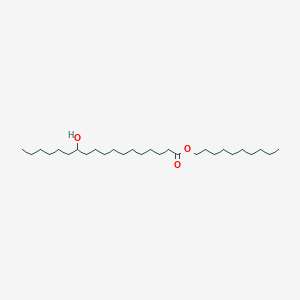
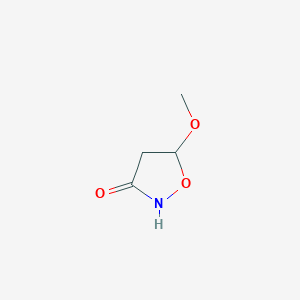
![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
